3-[(oxolan-2-yl)methyl]morpholine
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Overview
Description
3-[(oxolan-2-yl)methyl]morpholine is a heterocyclic organic compound that features both a tetrahydrofuran ring and a morpholine ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both tetrahydrofuran and morpholine, making it useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(oxolan-2-yl)methyl]morpholine typically involves the reaction of tetrahydrofuran derivatives with morpholine. One common method is the nucleophilic substitution reaction where a tetrahydrofuran derivative, such as 2-(chloromethyl)tetrahydrofuran, reacts with morpholine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. This method involves the use of automated systems to mix the reactants and control the temperature and pressure, ensuring consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[(oxolan-2-yl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
3-[(oxolan-2-yl)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(oxolan-2-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action include binding to active sites on enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with similar structural features but lacking the tetrahydrofuran ring.
Tetrahydrofuran: A compound with a similar ring structure but lacking the morpholine ring.
Piperidine: Another heterocyclic compound with similar properties but a different ring structure.
Uniqueness
3-[(oxolan-2-yl)methyl]morpholine is unique due to its combination of tetrahydrofuran and morpholine rings, which imparts distinct chemical and physical properties. This dual-ring structure allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications compared to its simpler counterparts .
Properties
IUPAC Name |
3-(oxolan-2-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-9(12-4-1)6-8-7-11-5-3-10-8/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALUDBHJEDUGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC2COCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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